Bromochloromethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochloromethylsilane is an organosilicon compound with the chemical formula C4H10BrClSi. It is a versatile reagent used in organic synthesis, particularly in the modification of silicon-based materials. The compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromochloromethylsilane can be synthesized through the reaction of chloromethylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
ClCH2SiH3+Br2→BrCH2SiH3+HBr
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where chloromethylsilane is reacted with bromine. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bromochloromethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form new carbon-silicon bonds.
Oxidation and Reduction Reactions: this compound can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in an aqueous or alcoholic medium.
Addition Reactions: Catalysts such as platinum or palladium are often used to facilitate the addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include hydroxymethylsilane or aminomethylsilane.
Addition Reactions: Products include alkylsilane derivatives.
Oxidation and Reduction Reactions: Products include silanols or silanes.
Scientific Research Applications
Bromochloromethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a precursor for the preparation of silicon-based polymers.
Biology: The compound is used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bromochloromethylsilane involves the formation of reactive intermediates that can interact with various molecular targets. The presence of both bromine and chlorine atoms allows for selective reactivity, enabling the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Chloromethylsilane: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromomethylsilane: Similar in structure but lacks the chlorine atom, affecting its reactivity and selectivity.
Trimethylsilyl Chloride: A commonly used organosilicon compound with different reactivity due to the absence of the bromine atom.
Uniqueness: Bromochloromethylsilane is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and selectivity. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
CH2BrClSi |
---|---|
Molecular Weight |
157.47 g/mol |
InChI |
InChI=1S/CH2BrClSi/c2-4-1-3/h1H2 |
InChI Key |
DAIMNCALPQFJSK-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.